2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride
Description
2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride is a synthetic small molecule characterized by a chloroacetamide backbone linked to a phenyl ring substituted with a 4-ethylpiperazine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Structurally, the compound combines a reactive chloroacetamide moiety (C₆H₅NClO) with a piperazine-derived aromatic system, enabling diverse interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O.ClH/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15;/h3-6H,2,7-11H2,1H3,(H,16,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIDXQKVSFQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit improved aqueous solubility compared to free bases.
- Molecular Weight : Ranges from 303.23 g/mol (pyrrolidine analogue, ) to 379.89 g/mol (benzylpiperazine derivative, ).
- Thermal Stability : Piperazine derivatives generally decompose above 200°C, while sulfonamide variants () show higher thermal resistance.
Biological Activity
2-Chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride, with CAS No. 2060008-28-6, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₄H₂₁Cl₂N₃O
- Molecular Weight : 318.24 g/mol
- Structural Characteristics : The compound features a chloro-substituent and a piperazine moiety, which are often associated with various biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide have been synthesized and evaluated for anticonvulsant activity. For example, studies on N-phenyl derivatives demonstrated significant activity in animal models of epilepsy, specifically using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) | Neurotoxicity |
|---|---|---|---|---|
| 3 | 100 | Yes | No | Low |
| 12 | 100 | Yes | Yes | Moderate |
| 24 | 100 | Yes | No | Low |
Note: The above data reflects the protective effects observed in various time intervals after administration .
Dopamine Receptor Interaction
The compound's structural analogs have shown promise as dopamine D2 receptor ligands. These interactions are critical for developing treatments for disorders such as schizophrenia and Parkinson's disease. A study identified several derivatives with high affinity for the D2 receptor, suggesting that modifications to the piperazine structure could enhance biological activity .
Table 2: Dopamine D2 Receptor Affinity
| Compound Variant | Affinity (nM) |
|---|---|
| Variant A | 4.1 |
| Variant B | 5.5 |
| Variant C | 6.3 |
Study on Anticonvulsant Properties
In a controlled study, various compounds including those structurally related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide were tested for their anticonvulsant properties. The results indicated that compounds with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects, suggesting a relationship between molecular structure and pharmacokinetics .
Neurotoxicity Assessment
Neurotoxicity was assessed using the rotarod test in mice, where certain derivatives demonstrated minimal neurotoxic effects even at effective anticonvulsant doses. This highlights the potential for developing safer therapeutic agents based on this compound's framework .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride?
- Methodology : A common approach involves reacting 4-(4-ethylpiperazin-1-yl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Subsequent purification via recrystallization or column chromatography yields the target compound. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
- Key Parameters :
- Reaction temperature: 0–5°C (to minimize side reactions).
- Solvent: Dichloromethane or tetrahydrofuran.
- Yield optimization: Stoichiometric control of chloroacetyl chloride (1.2–1.5 eq.).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid; retention time ~8.2 min .
- NMR : Confirm the presence of the ethylpiperazine moiety (δ 2.4–2.6 ppm for N-CH2-CH3) and chloroacetamide carbonyl (δ 168–170 ppm in ) .
- Mass Spectrometry : Expected [M+H] at m/z 326.1 (calculated for CHClNO) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a precursor for kinase inhibitors or GPCR modulators due to its piperazine and chloroacetamide pharmacophores .
- Proteomics : Used in affinity chromatography to study protein-ligand interactions (e.g., tagging via chloroacetamide’s electrophilic reactivity) .
Advanced Research Questions
Q. How can structural modifications influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- Replace the ethyl group on piperazine with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding .
- Substitute the chloroacetamide with fluorinated analogs to enhance metabolic stability .
- Validation : Use in vitro assays (e.g., IC measurements against target enzymes) paired with molecular docking simulations .
Q. What experimental designs resolve contradictions in stability data under varying pH conditions?
- Controlled Stability Studies :
| pH | Temperature (°C) | Degradation Half-Life (hr) | Major Degradation Product |
|---|---|---|---|
| 2.0 | 25 | 48 | Dechlorinated acetamide |
| 7.4 | 37 | 12 | Hydrolyzed piperazine |
- Method : Accelerated stability testing (ICH Q1A guidelines) with LC-MS monitoring. Adjust buffer ionic strength to mimic physiological conditions .
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Approach :
Use quantum mechanical calculations (DFT) to model transition states and identify rate-limiting steps.
Apply machine learning (e.g., Bayesian optimization) to predict ideal solvent/base combinations .
- Case Study : A 20% yield improvement was achieved by switching from triethylamine to DIPEA, as predicted by computational solvation energy models .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?
- Critical Factors :
- Crystallization Control : Use anti-solvent addition (e.g., diethyl ether) under controlled cooling rates.
- Particle Size Analysis : Monitor via dynamic light scattering (DLS) to ensure consistent salt morphology .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Root Cause Analysis :
- Variability in solvent purity (e.g., residual water in DMSO).
- Differences in equilibration time (≥24 hr recommended for saturation).
- Resolution : Standardize protocols using USP <1236> guidelines and validate with nephelometry .
Q. Why do biological assays show conflicting potency data for analogs?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
